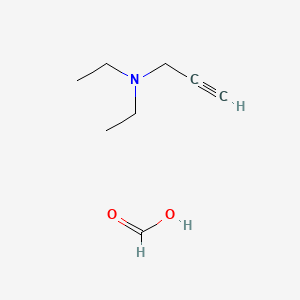

Diethylaminopropyne formate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-diethylprop-2-yn-1-amine;formic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.CH2O2/c1-4-7-8(5-2)6-3;2-1-3/h1H,5-7H2,2-3H3;1H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMMJXJELVVLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#C.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463931-04-6, 125678-52-6 | |

| Record name | Formic acid, compd. with N,N-diethyl-2-propyn-1-amine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463931-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyn-1-amine, N,N-diethyl-, radical ion(1+) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Research on N,n Diethylprop 2 Yn 1 Amine Formate

Early Investigations into Alkynamine Chemistry and Analogous Structures

The foundation for understanding N,N-diethylprop-2-yn-1-amine formate (B1220265) was laid in the early to mid-20th century with pioneering research into the synthesis and reactivity of alkynamines. These compounds, characterized by a carbon-carbon triple bond adjacent to a nitrogen atom, were initially subjects of academic curiosity. Early synthetic methods were often harsh and lacked the selectivity required for broad application. kcl.ac.uk

The development of the Mannich reaction, a three-component condensation of an amine, an aldehyde (often formaldehyde), and a terminal alkyne, provided a more direct route to propargylamines. researchgate.net This reaction, later refined and expanded into what is now known as the A³ coupling (Amine-Aldehyde-Alkyne), became a cornerstone for the synthesis of a wide array of propargylamine (B41283) derivatives. zioc.ruresearchgate.net The fundamental nature of this reaction allows for the straightforward assembly of complex molecules from simple, readily available starting materials. researchgate.net

Emergence and Recognition of N,N-Diethylprop-2-yn-1-amine Formate as a Synthetic Intermediate

N,N-diethylprop-2-yn-1-amine, the parent amine of the formate salt, emerged as a commercially available and widely used building block. jaydevchemicals.comnih.gov Its utility was quickly recognized in various fields, including as a precursor for the synthesis of more complex molecules and in industrial applications such as a leveling agent and brightener in nickel electroplating baths. jaydevchemicals.commallakchemicals.com

The formation of the formate salt is a simple acid-base reaction. However, the recognition of N,N-diethylprop-2-yn-1-amine formate as a valuable synthetic intermediate in its own right is a more recent development. Initially, formic acid was used in propargylamine chemistry primarily as a proton source to quench reactions. smolecule.com Over time, researchers discovered that formic acid could play a more active and nuanced role. For instance, in certain reactions, formic acid can act as a cooperative catalyst, influencing the stereochemical outcome and improving reaction yields by modulating the equilibrium between the free amine and its protonated form. smolecule.com This dual role as both an acid catalyst and a stabilizer has enhanced the synthetic utility of the parent amine, and by extension, its formate salt. smolecule.com

The unique properties of N,N-diethylprop-2-yn-1-amine formate, combining the reactivity of the alkyne and amine functionalities with the specific influence of the formate counter-ion, have contributed to its enhanced profile in synthetic chemistry. smolecule.com

Chronological Development of Research Themes Pertaining to the Compound

The research trajectory of N,N-diethylprop-2-yn-1-amine and its formate salt can be broadly categorized into several overlapping themes that have evolved over time:

Early Synthetic Methods (Mid-20th Century): Initial research focused on fundamental methods for the synthesis of propargylamines, including N,N-diethylprop-2-yn-1-amine, often through multi-step sequences or early versions of the Mannich reaction. kcl.ac.uk

Development of Catalytic Systems (Late 20th to Early 21st Century): A major shift occurred with the development of various metal-catalyzed A³ coupling reactions. Catalysts based on copper, silver, gold, and other transition metals were explored to improve the efficiency, selectivity, and substrate scope of propargylamine synthesis. kcl.ac.ukzioc.ruacs.org This period saw a significant increase in the accessibility and variety of propargylamines.

Asymmetric Synthesis (Early 21st Century to Present): A significant focus of modern research has been the development of enantioselective methods for the synthesis of chiral propargylamines. These chiral building blocks are of immense importance in medicinal chemistry and the synthesis of natural products. kcl.ac.ukrsc.org

Applications in Heterocyclic Chemistry (Ongoing): The rich reactivity of the propargylamine moiety has been extensively exploited in the synthesis of a wide range of nitrogen-containing heterocyclic compounds, such as pyrroles, pyridines, and thiazoles. acs.orgkcl.ac.uk

Role of Formic Acid as a Cooperative Catalyst (Recent Developments): More recently, the specific role of formic acid has been investigated beyond that of a simple acid. Studies have shown its ability to influence reaction pathways and improve yields, highlighting the synthetic advantages of using the formate salt directly or generating it in situ. smolecule.com

Below is a data table summarizing various synthetic approaches to N,N-diethylpropargylamine, the parent amine of the formate salt.

| Synthetic Method | Catalyst/Reagents | Key Features | Reported Yields | Reference |

|---|---|---|---|---|

| A³ Coupling | Cu(I) salts | Three-component reaction of an aldehyde, amine, and alkyne. Widely applicable. | Good to excellent | zioc.ruresearchgate.net |

| A³ Coupling | Ag(I) salts | Alternative to copper catalysts, sometimes offering different reactivity or selectivity. | Good | kcl.ac.uk |

| A³ Coupling | Au(I) or Au(III) salts | Can catalyze reactions under mild conditions. | Good to excellent | mdpi.com |

| Low-Pressure Catalysis | Activated carbon-supported metal salt (e.g., copper nitrate) | One-step synthesis from formaldehyde, diethylamine (B46881), and acetylene (B1199291). | High purity and yield | google.com |

| Alkylation | Propargyl halide and diethylamine | A direct but potentially less atom-economical method. | Variable | revmaterialeplastice.ro |

Influence of Related Propargyl Amine Chemistry on its Research Trajectory

The research trajectory of N,N-diethylprop-2-yn-1-amine formate is inextricably linked to the broader field of propargylamine chemistry. The diverse applications of propargylamines as synthetic intermediates have been a major driving force for the development of new synthetic methods. acs.org

Propargylamines are valuable precursors for a vast array of chemical transformations, including:

Cyclization Reactions: The alkyne and amine functionalities can participate in various cyclization reactions to form a wide range of heterocyclic compounds. acs.orgkcl.ac.uk

Coupling Reactions: The terminal alkyne can undergo various coupling reactions, such as the Sonogashira coupling, to form more complex molecular architectures.

Click Chemistry: Propargylamines are key components in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, which are widely used in medicinal chemistry, materials science, and bioconjugation. tcichemicals.com

The continuous demand for new and efficient ways to synthesize these important building blocks has directly fueled research into compounds like N,N-diethylprop-2-yn-1-amine and its derivatives. The exploration of different counter-ions, such as formate, is a natural progression in the quest for improved reactivity, selectivity, and handling properties of these versatile reagents.

Advanced Synthetic Methodologies for N,n Diethylprop 2 Yn 1 Amine Formate

Novel Catalytic Approaches for its Formation and Derivatization

The synthesis of propargylamines, including the parent amine N,N-diethylprop-2-yn-1-amine, has been significantly advanced through the development of novel catalytic systems. The most prominent method is the three-component A3 (aldehyde-alkyne-amine) coupling reaction, which provides an elegant and direct route to these molecules. phytojournal.comresearchgate.net

Various transition metals have been employed to catalyze this reaction, with copper being one of the most common and effective. nih.gov Catalytic systems range from simple copper salts like Cu(I) and Cu(II) to more complex and reusable catalysts. researchgate.netunistra.fr For instance, a bimetallic Cu-Ni catalyst has been utilized for the multicomponent coupling reaction under solvent-free conditions, demonstrating high activity and applicability to a wide range of substrates. rsc.org Gold and iron-based catalysts have also been developed, offering alternative pathways and selectivities. researchgate.netacs.orgorganic-chemistry.org

A particularly innovative approach involves the direct conversion of α-C–H bonds of N-alkylamines into an α-C–alkynyl bond. This method, promoted by cooperative Lewis acid and organocopper catalysis, bypasses the need for an external oxidant and allows for the late-stage functionalization of complex bioactive amines. nih.gov Furthermore, catalysts like hydroxyapatite-supported gold nanoparticles (Au/HAP) in combination with ZnBr2 have been shown to enable the regiospecific α-methylene alkynylation of tertiary amines. researchgate.net

The derivatization of the resulting propargylamine (B41283) scaffold is equally important. Base metal-controlled chemodivergent cyclization represents a powerful strategy for creating nitrogen heterocycles. Depending on the metal catalyst used (e.g., copper or iron), different cyclization pathways can be triggered, leading to the selective synthesis of diverse molecular architectures such as quinolines and indoles from the same propargylamine precursor. acs.orgorganic-chemistry.org

Table 1: Comparison of Catalytic Systems for Propargylamine Synthesis This table is generated based on findings from various sources and represents typical results for A3/KA2 coupling reactions, which are the primary methods for synthesizing the parent amine.

| Catalyst System | Amine Component | Alkyne/Aldehyde Component | Conditions | Yield | Reference |

| CuI-Zeolite | Various secondary amines | Various ketones & alkynes | Solvent-free, 80 °C | Good to excellent | unistra.fracs.org |

| Cu-Ni bimetallic | Secondary amines | Phenylacetylene, Aldehydes | Solvent-free | Good to excellent | rsc.org |

| Cu(OTf)₂ / Fe(OTf)₃ | Propargylamines (substrate) | N/A (cyclization) | Mild conditions | Good (70-80%) | acs.orgorganic-chemistry.org |

| Silica-CHDA-Cu | Amine, Alkyne, Aldehyde | Phenylacetylene, Aldehydes | Solvent-free, 80 °C, 1 mol% | Excellent | rsc.org |

| Au/HAP and ZnBr₂ | Tertiary amines | Alkynes | Toluene, O₂ | High | researchgate.net |

Development of Atom-Economical and Green Chemistry Routes

The principles of green and sustainable chemistry have heavily influenced the development of synthetic routes for propargylamines. Atom economy is a key feature of multicomponent reactions like the A3 and KA2 (ketone-alkyne-amine) couplings, which combine three simple starting materials in a single step with water often being the only byproduct. researchgate.netphytojournal.comunistra.fr

Significant progress has been made in creating environmentally friendly catalytic systems. Methodologies include:

Solvent-Free Synthesis : Many modern protocols for A3/KA2 coupling are performed without a solvent, reducing chemical waste and simplifying purification. rsc.orgrsc.org Ball-milling has also been employed as a solvent-free technique. rsc.org

Recyclable Catalysts : To minimize waste and cost, heterogeneous and magnetically separable catalysts have been developed. Examples include copper(I)-doped zeolites (CuI-USY), copper nanoparticles on titanium dioxide (CuNPs/TiO₂), and copper-impregnated magnetite. unistra.fracs.orgrsc.org These catalysts can often be recovered and reused for multiple cycles without a significant loss of activity. researchgate.netrsc.org

Use of Greener Solvents : When a solvent is necessary, water has been explored as a green alternative to traditional organic solvents. researchgate.net

Metal-Free Approaches : To avoid potential contamination of products with residual metals, metal-free catalytic systems have been investigated. These often rely on organocatalysts or Brønsted acids to promote the coupling reaction. phytojournal.comnih.gov A combination of a copper(II)-thioamide has been reported as a novel heterogeneous catalyst for green synthesis via the A3 coupling reaction. pnu.ac.ir

Stereoselective Synthesis of Chiral Propargyl Amine Precursors

While N,N-diethylprop-2-yn-1-amine itself is not chiral, the synthesis of optically active propargylamines is of great importance as they are valuable building blocks for creating complex, stereochemically defined molecules. nih.gov The primary strategy for this is the asymmetric A3 (AA3) coupling reaction. rsc.org

This is achieved by using a chiral catalyst system, which typically consists of a metal (often copper) and a chiral ligand. The ligand creates a chiral environment around the metal center, influencing the approach of the reactants and leading to the preferential formation of one enantiomer of the propargylamine product.

Several classes of chiral ligands have been successfully applied in AA3 couplings, including:

P,N-Ligands : Axially chiral P,N-ligands such as Quinap, Pinap, and StackPhos have shown excellent results in copper-catalyzed A3 couplings, providing high yields and enantioselectivities (up to 97% ee). rsc.org

BOX Ligands : Copper complexes with PyBOX ligands have been used for the enantioselective coupling of α-amino C-H bonds to generate propargylamines. nih.gov

Brønsted Acids : Chiral phosphoric acids derived from BINOL have been used in combination with silver or copper catalysts to achieve high enantioselectivity in the synthesis of chiral propargylamines. rsc.org

Diastereoselective synthesis is also possible, for example, by using a chiral amine in the A3 coupling reaction, which can induce excellent diastereoselectivity in the final product. rsc.org

Table 2: Examples of Chiral Ligands in Asymmetric A3 Coupling This table summarizes general findings for the synthesis of chiral propargylamines, the class to which the target compound's parent amine belongs.

| Metal | Chiral Ligand/Catalyst | Substrate Scope | Enantiomeric Excess (ee) | Reference |

| Copper(I) | StackPhos (P,N-ligand) | Aromatic/aliphatic aldehydes, dibenzylamine | Up to 97% | rsc.org |

| Copper(I) | Chiral Binaphthyl bis(imine) | Aryl acetylenes, aryl aldimines | Good | rsc.org |

| Silver(I) | Chiral BINOL phosphoric acid | Various aldehydes and alkynes | High | rsc.org |

| Copper(I) | Thiourea cocatalyst | Aromatic aldehydes, pyrrolidine (B122466) | Up to 96% | rsc.org |

Optimization Strategies for Large-Scale Synthesis in Research Settings

Transitioning a synthetic protocol from a small laboratory scale to a larger, preparative scale presents unique challenges. For the synthesis of N,N-diethylprop-2-yn-1-amine and related compounds, optimization focuses on efficiency, safety, and practicality.

One patent describes a low-pressure, one-step catalytic synthesis of N,N-diethylpropargylamine from formaldehyde, diethylamine (B46881), and acetylene (B1199291) gas using an activated carbon-supported catalyst. google.com This method is designed for higher throughput with a shorter process cycle and improved safety. google.com

In academic research, gram-scale reactions have been successfully demonstrated for related processes. The chemodivergent cyclization of propargylamines to form heterocycles has been performed on a 5 mmol scale, yielding good product amounts (70-80%). acs.org Similarly, the formylation of amines using a ZnO catalyst has been scaled up from 1 mmol to 100 mmol without any loss in yield, highlighting the robustness of the catalytic system. nih.gov

Key optimization parameters for large-scale synthesis include:

Catalyst Loading : Minimizing the amount of catalyst needed (e.g., to 0.1-1 mol%) is crucial for cost-effectiveness. rsc.org

Reaction Conditions : Optimizing temperature, pressure, and reaction time to maximize yield and throughput while ensuring safety.

Workup and Purification : Developing simple and efficient workup procedures, such as filtration to remove a heterogeneous catalyst, is essential for large-scale applications. researchgate.netnih.gov

Convergent and Divergent Synthetic Pathways Utilizing the Compound

N,N-Diethylprop-2-yn-1-amine formate (B1220265), through its parent amine, is a versatile intermediate for constructing more complex molecules. The alkyne and amine functionalities allow it to participate in a wide array of transformations.

Divergent Pathways: Starting from a single propargylamine intermediate, a variety of different molecular scaffolds can be accessed by changing the reaction conditions or reagents. A prime example is the base metal-controlled chemodivergent cyclization. Using a copper catalyst with a propargylamine can lead to quinoline (B57606) derivatives, while an iron catalyst promotes a cascade reaction to form indole (B1671886) derivatives. acs.orgorganic-chemistry.org This allows for the creation of diverse molecular libraries from a common precursor.

Convergent Pathways & Cycloadditions: Propargylamines are valuable partners in cycloaddition reactions, which efficiently build cyclic structures.

Diels-Alder Reactions : Ynamines like N,N-diethylprop-1-yn-1-amine (a structural isomer of the parent amine) readily participate in [4+2] cycloadditions with various dienes to produce functionalized aromatic and heteroaromatic compounds. snnu.edu.cnthieme-connect.de

[2+2] Cycloadditions : These reactions can be used to form four-membered rings, such as cyclobutenamines. nih.govrsc.org

Pauson-Khand Reactions : This reaction involves an alkyne, an alkene, and carbon monoxide to form cyclopentenones, and acetylen-1-amines can be used as substrates. thieme-connect.de

The propargylamine moiety is frequently used as a key building block for synthesizing a wide range of nitrogen-containing heterocycles, including pyrroles, pyridines, thiazoles, and oxazoles. researchgate.netacs.orgnih.gov

Mechanistic Investigations of N,n Diethylprop 2 Yn 1 Amine Formate Reactivity

Elucidation of Reaction Pathways in Nucleophilic Additions to the Alkyne Moiety

The carbon-carbon triple bond in N,N-diethylprop-2-yn-1-amine serves as a site for nucleophilic attack. Unlike alkynes activated by strong electron-withdrawing groups (such as in ynones or propiolates), the alkyne in this molecule is not strongly polarized. acs.orgnih.gov However, the propargylic position of the diethylamino group can influence reactivity. Nucleophilic addition to such unactivated alkynes often requires catalysis, typically by transition metals, to proceed at a significant rate.

Common pathways for nucleophilic addition include:

Michael-type Addition: While classic Michael additions involve activated alkynes, related conjugate additions can occur, particularly with soft nucleophiles. The reaction involves the addition of a nucleophile to one of the sp-hybridized carbons, leading to a vinyl carbanion intermediate. This intermediate is then protonated to yield the final alkene product. The regioselectivity of the attack (at the terminal or internal carbon of the alkyne) is a key aspect of these investigations.

Metal-Catalyzed Additions: Catalysts based on palladium, rhodium, gold, or copper can activate the alkyne toward nucleophilic attack. nih.gov For instance, a palladium catalyst can coordinate to the alkyne, making it more susceptible to attack by a nucleophile. The reaction cycle typically involves oxidative addition, migratory insertion, and reductive elimination steps.

Cyclization Reactions: If the nucleophile is part of the same molecule or a separate reactant with multiple functional groups, the initial nucleophilic addition can be followed by an intramolecular cyclization, forming heterocyclic compounds. sci-hub.se

The reaction pathway is highly dependent on the nature of the nucleophile, the solvent, and the presence of catalysts. Hard nucleophiles may favor different pathways than soft nucleophiles. nih.gov

| Reaction Pathway | Typical Nucleophile | Key Intermediate | Common Product Type |

|---|---|---|---|

| Base-Catalyzed Conjugate Addition | Thiols, Amines | Vinyl carbanion | Substituted Alkenes |

| Palladium-Catalyzed Addition | Malonates, Amines | π-Allylpalladium complex | Allylic substitution products |

| Intramolecular Cyclization | Pendant hydroxyl or amino group | Cyclic carbanion or organometal | Heterocycles (e.g., pyrroles) |

Detailed Studies on Electrophilic Reactivity and Basicity of the Diethylamine (B46881) Functionality

The diethylamine group in N,N-diethylprop-2-yn-1-amine contains a nitrogen atom with a lone pair of electrons, rendering it both basic and nucleophilic. libretexts.orglibretexts.org

Basicity: The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). masterorganicchemistry.com For simple alkylamines, pKaH values are typically in the range of 9.5 to 11.0. libretexts.orgalfa-chemistry.com The presence of the electron-withdrawing alkyne group adjacent to the amine is expected to decrease the electron density on the nitrogen, thereby reducing its basicity compared to a saturated analogue like N,N-diethylpropylamine. This is due to the inductive effect of the sp-hybridized carbons. masterorganicchemistry.com The pKaH of N,N-diethylprop-2-yn-1-amine is therefore estimated to be slightly lower than typical trialkylamines, likely in the range of 9-10.

Electrophilic Reactivity: As a nucleophile, the nitrogen atom can react with a variety of electrophiles. Common reactions include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt.

Acylation: Reaction with acyl chlorides or anhydrides to form an amide, though this is not possible for a tertiary amine. However, it can catalyze acylation reactions.

Protonation: As a base, it readily reacts with acids to form the corresponding ammonium salt, which is the case in diethylaminopropyne formate (B1220265).

The steric hindrance provided by the two ethyl groups and the propargyl group can influence its nucleophilicity, making it a moderately hindered base. libretexts.org

| Amine | Hybridization of N | Typical pKaH | Influencing Factor |

|---|---|---|---|

| Piperidine (B6355638) | sp³ | 11.1 | Alkyl groups are electron-donating |

| N,N-Diethylprop-2-yn-1-amine (Estimated) | sp³ | 9-10 | Inductive withdrawal by alkyne group |

| Pyridine (B92270) | sp² | 5.2 | Lone pair in sp² orbital (more s-character) |

| Aniline | sp² | 4.6 | Lone pair delocalized into aromatic ring |

Kinetic and Thermodynamic Profiling of Chemical Transformations

A complete understanding of a reaction requires both kinetic and thermodynamic data. Kinetic profiling focuses on the reaction rate and the factors that influence it, such as the activation energy (Ea). Thermodynamic profiling describes the energy difference between reactants and products (ΔH, ΔG) and the change in disorder (ΔS), determining the position of the chemical equilibrium.

For the nucleophilic addition to N,N-diethylprop-2-yn-1-amine, different products may be favored under different conditions.

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier). This product is not necessarily the most stable. youtube.com

Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control. With sufficient energy to overcome activation barriers, the system can reach equilibrium, and the major product will be the most stable one (the one with the lowest Gibbs free energy). youtube.commasterorganicchemistry.com

While specific experimental kinetic and thermodynamic values for reactions of diethylaminopropyne formate are not extensively documented in the literature, a representative profile for a hypothetical nucleophilic addition can be illustrated. Such studies would involve measuring reaction rates at various temperatures to determine the activation parameters.

| Parameter | Kinetic Product Formation | Thermodynamic Product Formation | Unit |

|---|---|---|---|

| Activation Energy (Ea) | Lower | Higher | kJ/mol |

| Rate Constant (k) at low T | Larger | Smaller | s⁻¹ |

| Gibbs Free Energy of Product (G) | Higher (Less Stable) | Lower (More Stable) | kJ/mol |

| Favored Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time | N/A |

Role of the Formate Counterion in Modulating Reaction Rates and Selectivity

The formate anion (HCOO⁻) is not merely a spectator ion; it can actively participate in and influence the reactivity of the N,N-diethylprop-2-yn-1-ammonium cation. The nature of the counterion can affect ion-pairing, solubility, and the hydration structure of the cation, which in turn modulates selectivity and reaction rates. nih.govnih.gov

Potential roles of the formate counterion include:

As a Base: Formate is the conjugate base of formic acid and can act as a Brønsted-Lowry base, deprotonating reactants or intermediates. This can be crucial in reactions where a proton transfer step is part of the rate-determining mechanism.

As a Nucleophile: The formate ion itself can act as a nucleophile, particularly in reactions like the Claisen condensation. researchgate.net In the context of the title compound, it could potentially compete with other nucleophiles by attacking the alkyne or other electrophilic sites, although it is generally a weak nucleophile.

Hydrogen Bonding: The formate ion can participate in hydrogen bonding, either with solvent molecules or with the N-H proton of the protonated amine (if any secondary amine impurity is present) or other reactants. researchgate.net This can stabilize certain intermediates or transition states, thereby altering the reaction pathway and selectivity. nih.gov

As a Reducing Agent: Under certain conditions, particularly photochemical, formate salts can serve as reductants or as a source of the carbon dioxide radical anion (CO₂•⁻), which is a strong reducing agent. libretexts.org

The choice of counterion can thus be a subtle but powerful tool for controlling reaction outcomes. acs.orgresearchgate.net

Computational Insights into Transition States and Intermediate Species

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level. researchgate.netnih.gov For reactions involving this compound, DFT calculations can be used to model the entire reaction energy profile.

Key insights from computational studies include:

Structure and Energetics: DFT can be used to calculate the optimized geometries and relative energies of reactants, intermediates, transition states, and products. This helps to determine whether a proposed mechanism is energetically feasible. researchgate.net

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate. By locating and characterizing the transition state structure, chemists can understand the bonding changes that occur during the rate-limiting step of the reaction. Frequency calculations are used to verify that a calculated structure is a true transition state (i.e., it has exactly one imaginary frequency). researchgate.net

Reaction Pathway Elucidation: By mapping the lowest energy path from reactants to products, computational models can distinguish between competing reaction mechanisms (e.g., concerted vs. stepwise pathways) and predict the stereochemical and regiochemical outcomes of a reaction. nih.gov

Solvent and Counterion Effects: Modern computational models can include the effects of the solvent and counterions, providing a more realistic picture of the reaction in solution. This can help elucidate the specific role of the formate counterion in stabilizing or destabilizing key intermediates and transition states.

For the nucleophilic addition to the alkyne moiety, DFT could be used to compare the activation barriers for attack at the terminal versus the internal carbon, thus predicting the regioselectivity of the reaction under various conditions.

Computational and Theoretical Chemistry Studies of N,n Diethylprop 2 Yn 1 Amine Formate

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. mdpi.com For N,N-Diethylprop-2-yn-1-amine, these calculations can predict its three-dimensional geometry, the distribution of electron density, and key parameters related to its stability and reactivity.

Electronic Structure and Stability: Calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. For the N,N-diethylprop-2-yn-1-amine cation, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Key insights from such calculations include the distribution of charges, where the positive charge is localized primarily on the protonated amine group, influencing its interaction with the formate (B1220265) counter-ion.

The stability of the molecule can be assessed by its total electronic energy and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates that the molecule is more readily excitable and reactive. frontiersin.org

Reactivity: Quantum chemical methods provide reactivity indices that predict how a molecule will behave in a chemical reaction. The shapes and energies of the HOMO and LUMO orbitals indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For N,N-diethylprop-2-yn-1-amine, the electron-rich alkyne triple bond and the lone pair of the nitrogen atom (in the free base form) are key reactive sites. mdpi.com Calculated parameters like Mulliken charges and the electrostatic potential map visualize the electron-rich and electron-poor regions of the molecule, guiding predictions about intermolecular interactions. mdpi.comnih.gov

Table 1: Representative Theoretical Data for N,N-Diethylprop-2-yn-1-amine Note: The following data are illustrative values based on typical quantum chemical calculations for similar propargylamine (B41283) structures, as specific published data for this exact molecule is limited. Calculations are often performed using methods like DFT with basis sets such as 6-31G(d) or larger.

| Parameter | Description | Illustrative Value |

| Geometric Parameters | ||

| C≡C Bond Length | Length of the alkyne triple bond. | ~ 1.21 Å |

| C-N Bond Length | Length of the carbon-nitrogen single bond. | ~ 1.47 Å |

| C-N-C Bond Angle | Angle around the central nitrogen atom. | ~ 110° |

| Electronic Properties | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -8.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ 1.5 eV |

| HOMO-LUMO Gap | Energy difference, indicating chemical stability. | ~ 10.0 eV |

| Dipole Moment | Measure of the molecule's overall polarity. | ~ 1.1 D aanda.org |

| Reactivity Indices | ||

| Mulliken Charge on N | Partial charge on the nitrogen atom. | ~ -0.4 e |

| Mulliken Charge on C (alkyne) | Partial charges on the alkyne carbons. | ~ -0.2 e |

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly valuable for conformational analysis and understanding interactions with a solvent. nih.gov

Conformational Analysis: N,N-Diethylprop-2-yn-1-amine has several rotatable single bonds, including the C-C bonds of the ethyl groups and the C-N bonds. MD simulations can explore the potential energy surface associated with the rotation of these bonds to identify the most stable and frequently occurring conformations in different environments (gas phase or solution). mdpi.com For N,N-diethylprop-2-yn-1-amine, simulations would reveal the preferred orientation of the ethyl groups relative to the propargyl moiety. In the formate salt, the electrostatic attraction between the protonated amine and the formate anion would further influence the conformational landscape.

Prediction and Verification of Reaction Mechanisms via Theoretical Modeling

Theoretical modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to map out the entire energy profile of a reaction. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them. osti.gov

For instance, in a gold-catalyzed cyclization of a propargylamine, DFT calculations can elucidate the role of the catalyst in activating the alkyne bond towards nucleophilic attack. osti.gov The calculations can compare different potential pathways, such as a 5-exo-dig versus a 6-endo-dig cyclization, and predict which product will be favored by comparing the energy barriers of the respective transition states. nih.gov These theoretical predictions can then be verified by experimental studies, such as kinetic isotope effect measurements or isolation of proposed intermediates, providing a powerful synergy between theory and experiment. nih.gov

Quantitative Structure-Reactivity Relationship (QSAR) Studies in a Purely Chemical Context

Quantitative Structure-Reactivity Relationship (QSRR) models aim to find a mathematical correlation between a molecule's structural or physicochemical properties and its chemical reactivity. nih.govresearchgate.net In a purely chemical context, this involves predicting reaction rates or equilibrium constants rather than biological activity. While no specific QSRR studies for N,N-Diethylprop-2-yn-1-amine formate are reported, the methodology can be described.

A QSRR study for a series of related propargylamines would involve:

Defining a Reactivity Metric: This could be the rate constant for a specific reaction, such as an A³ coupling or a cyclization.

Calculating Molecular Descriptors: A wide range of descriptors for each molecule in the series would be calculated. These fall into several categories:

Electronic: HOMO/LUMO energies, Mulliken charges, dipole moment.

Steric: Molecular volume, surface area, specific steric parameters (e.g., Taft steric parameters).

Topological: Indices describing molecular connectivity and branching.

Quantum Chemical: Parameters derived from DFT calculations, such as bond orders or reactivity indices.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the observed reactivity. nih.govchemrxiv.org

The resulting QSRR model can be used to predict the reactivity of new, unsynthesized compounds and to provide insight into the molecular features that govern reactivity. acs.org

Table 2: Potential Molecular Descriptors for a QSRR Study of Propargylamines

| Descriptor Type | Specific Descriptor Example | Information Provided |

| Electronic | HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | |

| Partial charge on N | Quantifies the nucleophilicity of the amine. | |

| Steric | Van der Waals Volume | Measures the size of the substituents on the amine. |

| Sterimol Parameters | Describe the dimensions of substituents in specific directions. | |

| Topological | Wiener Index | Describes the branching and compactness of the molecule. |

| Quantum Chemical | Fukui Functions | Identify the most reactive sites within the molecule. |

Theoretical Basis for Regio- and Stereoselectivity in Alkyne and Amine Transformations

Many reactions of N,N-Diethylprop-2-yn-1-amine can yield multiple products, making the control of selectivity crucial. Theoretical modeling provides the fundamental basis for understanding and predicting regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product).

Regioselectivity: In reactions involving the terminal alkyne, such as hydroamination or hydration, the addition can follow either a Markovnikov or anti-Markovnikov pathway. organicchemistrytutor.com Theoretical calculations can determine the relative stabilities of the intermediates and transition states for both pathways. For example, the nucleophilic attack on a metal-activated alkyne can be modeled to see whether the attack at the internal or terminal carbon is energetically more favorable, thus predicting the regioselectivity. acs.orgmasterorganicchemistry.com Similarly, for C-H functionalization of the amine's ethyl groups, calculations can differentiate between the activation barriers for the α- and β-protons to predict site-selectivity. rsc.org

Stereoselectivity: Stereoselectivity is determined by the energy differences between diastereomeric transition states. In reactions involving the creation of a new chiral center, such as the addition to an aldehyde, computational chemistry can model the transition states leading to the (R) and (S) products. mdpi.com The calculated energy difference between these transition states can be used to predict the enantiomeric excess (ee) of the reaction. For diastereoselective reactions, comparing the transition state energies for the formation of syn versus anti products provides a prediction of the diastereomeric ratio (dr). researchgate.net These models are particularly powerful when chiral catalysts or auxiliaries are used, as they can explain how the chiral environment dictates the stereochemical outcome of the reaction. rsc.org

Applications in Complex Organic Synthesis Research

Utilization as a Versatile Synthon for Heterocyclic Compound Construction

Diethylaminopropyne formate (B1220265) serves as a key building block in the synthesis of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. moneidechem.comnih.gov These structures are fundamental to many areas of chemistry, particularly in the development of pharmaceuticals and agrochemicals. moneidechem.comopenmedicinalchemistryjournal.com The incorporation of the diethylaminopropyne formate moiety can introduce specific functional groups into molecular structures, a crucial step in creating bioactive molecules. moneidechem.com

The synthesis of nitrogen-containing heterocycles is a significant area of application. nih.gov These compounds are of particular interest due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. nih.govopenmedicinalchemistryjournal.com The use of synthons like this compound allows for the construction of complex heterocyclic frameworks that were previously challenging to access. chim.itgoogle.com Research has demonstrated various strategies for synthesizing polycyclic nitrogen heterocycles, often employing multi-component reactions to build the complex ring systems. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Synthesized Using Propyne (B1212725) Derivatives

| Heterocyclic Scaffold | Synthetic Strategy | Key Feature | Potential Application |

| Pyrimido[4,5-b]quinolines | One-pot multi-component reaction | Efficient construction of tricyclic system | Thymidine phosphorylase inhibitors |

| Pyrrolo[1,2-a]quinoxalines | Iodine-mediated cyclization with DMF as C1 synthon | Metal-free conditions | Not specified |

| 1,2,3-Triazoles | Electrochemical oxidation and click chemistry | High selectivity and atom economy | Not specified |

| Substituted Pyrazoles | Three-component reaction with in-situ generated hydrazone | Regioselective synthesis | Not specified |

This table illustrates the types of heterocyclic structures that can be accessed using synthetic strategies involving alkyne precursors, highlighting the versatility of compounds like this compound.

Strategic Employment in Multi-Component Reactions (MCRs) for Molecular Diversity

Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all the initial components. scielo.br These reactions are highly valued for their efficiency and ability to generate a wide variety of complex molecules from simple starting materials. scielo.brslideshare.net

The reactive nature of the alkyne in this compound makes it an excellent candidate for inclusion in MCRs. Its participation can lead to the rapid assembly of diverse molecular scaffolds, which is particularly advantageous in drug discovery and materials science. slideshare.net For instance, MCRs are instrumental in creating libraries of compounds for biological screening. mdpi.com The Passerini and Ugi reactions are classic examples of MCRs that have been foundational in this area, often utilizing isocyanide intermediates that can be conceptually related to the reactive capabilities of terminal alkynes. scielo.br The development of new MCRs continues to be an active area of research, with a focus on creating novel heterocyclic structures. mdpi.combeilstein-journals.org

Integration into Click Chemistry Frameworks for Conjugation and Scaffold Assembly

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. nih.gov The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. nih.govbiosyntan.de This reaction is widely used for bioconjugation, linking molecules together for various applications in biochemistry and materials science. biosyntan.denih.gov

Given its terminal alkyne group, this compound is a prime substrate for click chemistry. lookchem.com It can be readily "clicked" onto molecules containing an azide (B81097) group, enabling the straightforward synthesis of more complex structures. This has significant implications for creating functionalized polymers and for attaching molecules to surfaces or biological targets. biosyntan.de The stability and water solubility of the resulting triazole linker make it well-suited for biological applications. nih.gov There are also copper-free versions of click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), that offer alternatives for applications where copper toxicity is a concern. biochempeg.com

Development of Functionalized Polymer Precursors from this compound

Functionalized polymers, which have specific chemical groups attached to them, are crucial in a vast range of applications, from drug delivery to advanced materials. routledge.comnih.gov The synthesis of these polymers can be achieved by polymerizing monomers that already contain the desired functionality or by modifying a pre-existing polymer backbone. nih.gov

This compound can be employed in polymer synthesis as a monomer to introduce alkyne functionalities into the polymer chain. moneidechem.com These alkyne groups can then be further modified using techniques like click chemistry, allowing for the attachment of various molecules and the creation of highly specialized polymers. rsc.orgresearchgate.net This post-polymerization modification approach offers a high degree of control over the final properties of the material. nih.gov Techniques like Atom Transfer Radical Polymerization (ATRP) are often used to create well-defined polymers with functional groups. cmu.edu

Table 2: Polymer Functionalization Strategies

| Polymerization Technique | Functionalization Approach | Advantage |

| RAFT Polymerization | Use of functionalized chain transfer agents | Control over molecular weight and architecture |

| ATRP | Use of functional initiators or post-polymerization modification | Tolerance to a wide range of functional groups |

| Ring-Opening Polymerization (ROP) | Use of functional initiators | Synthesis of biodegradable polymers |

| Click Chemistry | Post-polymerization modification of alkyne-containing polymers | High efficiency and orthogonality |

This table summarizes common methods for creating functionalized polymers, a process where a monomer like this compound could serve as a valuable precursor.

Design and Synthesis of Advanced Chemical Building Blocks for Fine Chemical Production

Fine chemicals are pure, single substances produced in limited quantities and are used as starting materials for specialty chemicals, particularly pharmaceuticals and agrochemicals. lookchem.com The synthesis of these complex molecules often relies on the availability of versatile chemical building blocks. sigmaaldrich.com

This compound itself can be considered a valuable building block for the production of fine chemicals. moneidechem.com Its inherent reactivity allows it to be a precursor for a variety of more complex molecules. moneidechem.com For instance, derivatives of alkylureas, a class of compounds to which this compound is related, have applications as herbicides and fungicides. lookchem.com Furthermore, catalytic processes can transform simple molecules, including derivatives of formic acid, into valuable chemical feedstocks like methanol, highlighting the potential for downstream applications. mdpi.comresearchgate.net The ability to catalytically transform and functionalize such building blocks is a cornerstone of modern chemical manufacturing. hidenanalytical.comoatext.commdpi.com

Organometallic Chemistry and Catalysis Involving N,n Diethylprop 2 Yn 1 Amine Formate

Coordination Chemistry of the Alkyne and Amine Moieties with Transition Metals (e.g., Cr, Mo, W, Fe, Ru)

N,N-Diethylprop-2-yn-1-amine is a bifunctional ligand, possessing both a soft alkyne (C≡C) and a hard amine (-NR₂) donor group. This dual nature allows for a variety of coordination modes with transition metals. The specific coordination is dependent on factors such as the metal center, its oxidation state, and the steric and electronic properties of other ligands in the coordination sphere.

The amine functionality, a Lewis base, can coordinate to a metal center through its lone pair of electrons, forming a standard dative bond. The alkyne group can coordinate in several ways:

η²-Coordination: The alkyne can bind side-on to the metal, where the π-system of the triple bond donates electron density to an empty metal d-orbital. Simultaneously, there can be back-donation from a filled metal d-orbital to the π* antibonding orbital of the alkyne. This is the most common coordination mode for simple alkynes.

Bridging Coordination: The alkyne can bridge two or more metal centers.

Vinylidene or Alkynyl Ligand Formation: Through rearrangement or deprotonation, the terminal alkyne can be transformed into a vinylidene (=C=CHR) or an alkynyl (–C≡CR) ligand, which then binds to the metal.

Given the presence of both the amine and alkyne, N,N-diethylprop-2-yn-1-amine can act as a P,N-ligand analogue, where the soft alkyne mimics the behavior of a phosphine (B1218219) ligand. beilstein-journals.org This allows for chelation, forming a stable five-membered ring with the metal center. The bite angle and the conformational flexibility of the resulting metallacycle are crucial in determining the reactivity of the complex. beilstein-journals.org

| Coordination Mode | Description | Participating Moieties | Potential Metal Partners |

|---|---|---|---|

| Monodentate (N-donor) | The ligand binds through the nitrogen atom of the amine group. | Amine | Fe, Ru, Cr |

| Monodentate (η²-alkyne) | The ligand binds through the alkyne's π-system. | Alkyne | Mo, W, Ru |

| Bidentate (N, η²-alkyne) Chelate | The ligand forms a five-membered chelate ring with the metal center. | Amine and Alkyne | Ru, Fe, Cr, Mo, W |

| Bridging (μ-η²:η²) | The alkyne bridges two metal centers. | Alkyne | Fe, Ru |

Mechanistic Investigations of Metal-Mediated Insertion and Cycloaddition Reactions

The presence of both an amine and an alkyne in a single molecule allows for its participation in a variety of metal-mediated reactions, including insertions and cycloadditions.

Insertion Reactions: The alkyne moiety can undergo insertion into metal-hydride or metal-carbon bonds. For instance, in a metal complex containing a hydride ligand, the alkyne can insert to form a vinyl-metal species. The regioselectivity of this insertion would be influenced by the electronic and steric environment at the metal center and the directing effect of the tethered amine group.

Cycloaddition Reactions: N,N-Diethylprop-2-yn-1-amine has been shown to participate in cycloaddition reactions. For example, in the presence of a suitable ruthenium catalyst, it can be involved in the synthesis of functionalized pyridines. pku.edu.cn The mechanism of such reactions often involves the formation of a metallacyclic intermediate. For instance, a [2+2+2] cycloaddition of an alkyne, a nitrile, and another alkyne can be catalyzed by a transition metal, leading to a pyridine (B92270) ring. The N,N-diethylprop-2-yn-1-amine can serve as one of the alkyne components in such a transformation.

Copper-catalyzed reactions have also been explored. While not a cycloaddition in the traditional sense, the copper-catalyzed deuteration of terminal alkynes, including N,N-diethylprop-2-yn-1-amine, proceeds via a proposed mechanism involving the formation of a copper-acetylide intermediate. mdpi.comscispace.com This highlights the ability of the alkyne to be activated by transition metals.

| Reaction Type | Key Mechanistic Step | Description | Relevant Metals |

|---|---|---|---|

| Alkyne Insertion | Migratory Insertion | The coordinated alkyne inserts into a metal-ligand bond (e.g., M-H) to form a new vinyl-metal species. | Ru, Fe |

| [2+2] Cycloaddition | Formation of Metallacyclopentene | Coordination of two unsaturated molecules (e.g., two alkynes) followed by oxidative coupling to form a five-membered metallacycle. | Ru, Co, Ni benthamscience.com |

| [2+2+2] Cycloaddition | Formation of Metallacycloheptatriene | Stepwise or concerted coupling of three unsaturated molecules on a metal template to form a seven-membered metallacycle, which then undergoes reductive elimination. | Ru, Co, Rh |

| Deuteration | Formation of Metal-Acetylide | Deprotonation of the terminal alkyne by a metal complex, followed by quenching with a deuterium (B1214612) source. | Cu mdpi.comscispace.com |

Development of Novel Organometallic Complexes Utilizing the Diethylaminopropyne Scaffold as a Ligand

The diethylaminopropyne scaffold offers significant potential for the design of novel organometallic complexes with tailored properties. By modifying the substituents on the nitrogen atom or by incorporating the diethylaminopropyne moiety into a larger ligand framework, new catalysts and materials can be developed.

The synthesis of such complexes would typically involve the reaction of a suitable metal precursor with N,N-diethylprop-2-yn-1-amine. For example, reacting it with a metal carbonyl complex could lead to the substitution of a carbonyl ligand. Similarly, reaction with a metal halide complex in the presence of a non-coordinating base could facilitate the formation of a chelate complex.

The modular nature of this ligand allows for the systematic tuning of its steric and electronic properties. For instance, replacing the ethyl groups with bulkier substituents would create a more sterically demanding ligand, which could influence the selectivity of catalytic reactions. Conversely, introducing electron-withdrawing or -donating groups on the nitrogen atom could modulate the electron density at the metal center.

| Target Complex Type | Synthetic Strategy | Metal Precursor Example | Potential Application |

|---|---|---|---|

| (η⁵-Cp)M(L)(diethylaminopropyne) | Ligand substitution | (η⁵-Cp)Ru(PPh₃)₂Cl | Asymmetric catalysis |

| M(CO)ₓ(diethylaminopropyne) | Photochemical or thermal CO substitution | W(CO)₆ | Precursor for further functionalization |

| [M(diethylaminopropyne)₂]²⁺ | Chelation reaction | FeCl₂ | Magnetic materials |

| (Pincer-ligand)M(diethylaminopropyne) | Reaction with a coordinatively unsaturated pincer complex | (PCP)Ir(H)₂ | C-H activation studies |

Exploration of its Role as a Precatalyst or Ligand in Stoichiometric and Catalytic Transformations

N,N-Diethylprop-2-yn-1-amine and its derivatives have been utilized as ligands in various catalytic transformations. The combination of a hard amine and a soft alkyne allows for the stabilization of different metal oxidation states and the facilitation of elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.

A notable example is the use of a ruthenium(II) pincer complex for the deuteration of terminal alkynes, demonstrating the catalytic activation of the C-H bond of the alkyne. mdpi.com Furthermore, copper(I) complexes have been shown to be effective catalysts for the deuteration of a range of functionalized alkynes, including N,N-diethylprop-2-yn-1-amine, under mild conditions. scispace.com

In the realm of organic synthesis, this compound has been used as a building block in the ruthenium-catalyzed synthesis of functionalized pyridines. pku.edu.cn It also participates in copper-catalyzed cycloaddition reactions with azides to form triazoles, a cornerstone of click chemistry. acs.org

| Catalytic Reaction | Metal | Role of Diethylaminopropyne | Reference |

|---|---|---|---|

| Alkyne Deuteration | Cu, Ru | Substrate/Ligand | mdpi.comscispace.com |

| Synthesis of Pyridines | Ru | Alkyne source | pku.edu.cn |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Cu | Alkyne source | acs.org |

| Cyclization Reactions | Pd | Substrate | umich.edu |

Studies on Electron Transfer Processes in Metal-Diethylaminopropyne Complexes

The electronic communication between the metal center and the diethylaminopropyne ligand is a key aspect of the reactivity of these complexes. Electron transfer processes can occur from the metal to the ligand (M→L), from the ligand to the metal (L→M), or be induced by light (photoinduced electron transfer).

In complexes with electron-rich metals in low oxidation states (e.g., Ru(II), Fe(0)), there can be significant back-donation from the metal d-orbitals to the π* orbitals of the alkyne. This M→L charge transfer weakens the C≡C bond and can be observed spectroscopically, for example, by a shift to lower frequency of the ν(C≡C) stretching vibration in the infrared spectrum.

The study of electron transfer in these complexes is crucial for understanding their redox chemistry and their potential applications in areas such as photoredox catalysis and molecular electronics. The ligand environment plays a critical role in modulating the electron transfer rate in metal complexes. numberanalytics.com Factors such as the ligand field strength and the π-acceptor/donor ability of the ligands can significantly influence the redox potential of the metal center. numberanalytics.com

| Factor | Influence on Electron Transfer | Example |

|---|---|---|

| Metal Oxidation State | Lower oxidation states favor M→L back-donation. | A W(0) complex will exhibit more back-donation than a W(VI) complex. |

| Ancillary Ligands | Strongly donating ligands increase electron density on the metal, promoting M→L transfer. | Phosphine ligands will enhance back-donation compared to carbonyl ligands. |

| Coordination Mode | Chelation can enhance electronic communication between the metal and the ligand. | A bidentate (N, η²-alkyne) complex will have different electronic properties than a monodentate N-coordinated complex. |

| External Stimuli | Light absorption can induce photoinduced electron transfer. | Irradiation of a complex at a wavelength corresponding to a M→L charge transfer band. |

Derivatization Strategies and Analog Development Research

Systematic Modification of the Diethylamine (B46881) Moiety for Enhanced Reactivity or Selectivity

One common strategy involves the substitution of the ethyl groups with other alkyl or aryl substituents. This can be achieved through established synthetic routes for amines, such as reductive amination or borrowing hydrogen catalysis. researchgate.net For instance, replacing the ethyl groups with bulkier substituents like isopropyl or cyclohexyl groups would increase steric hindrance around the nitrogen atom. This modification could enhance selectivity in reactions where the amine participates, favoring interactions with less sterically demanding reagents.

Conversely, introducing electron-withdrawing or electron-donating groups onto the alkyl chains could modulate the basicity and nucleophilicity of the nitrogen atom. For example, the incorporation of fluorine atoms would decrease the electron density on the nitrogen, making it less basic. This could be advantageous in reactions where a milder base is required to prevent side reactions.

Table 1: Hypothetical Modifications of the Diethylamine Moiety and Their Predicted Effects

| Modification | Predicted Effect on Reactivity/Selectivity |

| Replacement of ethyl with isopropyl groups | Increased steric hindrance, potentially leading to higher regioselectivity in reactions. |

| Introduction of a phenyl group | Delocalization of the nitrogen lone pair, decreasing basicity and nucleophilicity. |

| Incorporation of a hydroxyl group on an ethyl chain | Increased polarity and potential for hydrogen bonding, altering solubility and intermolecular interactions. |

These modifications, while not specifically documented for Diethylaminopropyne formate (B1220265), represent standard approaches in medicinal chemistry and materials science for fine-tuning the properties of amine-containing compounds.

Functionalization of the Propyne (B1212725) Linkage to Introduce Diverse Chemical Groups

The terminal alkyne of the propyne group is a versatile functional handle for a wide array of chemical transformations. This allows for the introduction of diverse chemical groups, significantly expanding the molecular complexity and potential applications of the resulting analogs.

A primary method for functionalizing the terminal alkyne is through Sonogashira coupling. This palladium-catalyzed cross-coupling reaction enables the attachment of aryl, heteroaryl, or vinyl groups to the terminal carbon of the alkyne. This strategy is extensively used in the synthesis of complex organic molecules and functional materials.

Another important reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a triazole ring by reacting the terminal alkyne with an azide (B81097). This approach is widely used in the development of chemical probes and bioconjugation.

Furthermore, the alkyne can undergo hydration to form a ketone or be reduced to either a cis- or trans-alkene, or a fully saturated alkane, providing access to a range of different carbon skeletons. The reaction of the bifunctional organic molecule 1-(dimethylamino)-2-propyne (a related compound) on a Si(100) surface has been investigated, demonstrating the potential for cycloaddition of the C-C triple bond. nih.gov

Table 2: Potential Functionalization Reactions of the Propyne Linkage

| Reaction Type | Reagents | Resulting Functional Group |

| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu catalyst, base | Aryl-substituted alkyne |

| Click Chemistry (CuAAC) | Azide, Cu(I) catalyst | 1,2,3-Triazole |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl ketone |

| Partial Reduction (Lindlar's catalyst) | H₂, Lindlar's catalyst | Z-alkene |

| Full Reduction | H₂, Pd/C | Propyl chain |

Synthesis and Chemical Characterization of Related Alkynamine Salts and Esters

The formate salt of Diethylaminopropyne formate can be readily exchanged for other anions to generate a library of related alkynamine salts. This can be achieved through salt metathesis reactions. By treating this compound with a strong acid (HX), the formate can be displaced to yield the corresponding halide, sulfate, or phosphate (B84403) salt. The choice of the counter-ion can significantly influence the physical properties of the compound, such as its solubility, crystallinity, and stability.

The synthesis of various amine and ammonium (B1175870) salts is a well-established area of organic chemistry, often involving displacement reactions where nitrogen acts as a nucleophile. researchgate.net

In addition to salt formation, the core structure of Diethylaminopropyne can be used to synthesize related esters. For instance, reaction of N,N-diethylpropargylamine with an acid chloride or anhydride (B1165640) would yield the corresponding amide. While not strictly an ester of the formate, this represents a related class of compounds with different chemical properties.

The characterization of these new salts and esters would involve standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, Infrared (IR) spectroscopy to identify key functional groups, and Mass Spectrometry (MS) to determine the molecular weight.

Exploration of Isosteric Replacements within the Molecular Framework for Chemical Research

Isosteric replacement is a powerful strategy in chemical design where a functional group is replaced by another group with similar steric and electronic properties. nih.gov This approach can be applied to the this compound framework to probe the importance of specific structural features for its chemical behavior.

For the diethylamine moiety, a common isosteric replacement is a pyrrolidine (B122466) or piperidine (B6355638) ring. These cyclic amines have a more constrained conformation which can impact their reactivity and intermolecular interactions. The replacement of an aryl ring with a Csp³-rich isostere has emerged as a powerful strategy in drug development. researchgate.net

The alkyne linkage could be replaced with other bioisosteres such as a 1,2,3-triazole, which can be synthesized via the click chemistry approach mentioned earlier. Oxadiazoles are also frequently used as amide bioisosteres and can improve metabolic stability, membrane permeability, and bioavailability. nih.gov Another possibility is the replacement with a trans-alkene to maintain a similar linear geometry.

Table 3: Examples of Isosteric Replacements for this compound

| Original Moiety | Isosteric Replacement | Rationale |

| Diethylamine | Pyrrolidine | Constrained conformation, similar basicity. |

| Propyne | 1,2,3-Triazole | Similar size and polarity, introduces hydrogen bonding capabilities. |

| Propyne | trans-Alkene | Maintains linear geometry, removes the reactivity of the triple bond. |

These isosteric replacements can lead to analogs with altered chemical properties, providing valuable structure-activity relationship data for its use in various chemical contexts.

Design and Synthesis of Probes for Chemical System Interrogation (e.g., activity-based probes, not biological)

The structural motifs within this compound make it a suitable scaffold for the design and synthesis of chemical probes. These probes are valuable tools for interrogating complex chemical systems.

Activity-based probes (ABPs) are a class of chemical probes that covalently bind to a target, often an enzyme, in an activity-dependent manner. While the prompt specifies non-biological applications, the principles of ABP design can be applied to chemical systems. For example, a derivative of this compound could be designed to react with a specific catalyst in a complex reaction mixture, allowing for the study of the catalyst's behavior. The alkyne group itself can act as a reactive handle in such probes. researchgate.net

The synthesis of such probes often involves a modular approach, where a ligand (in this case, a derivative of this compound), a reactive group, and a reporter tag (such as a fluorophore or a biotin (B1667282) moiety) are combined. frontiersin.org The alkyne can serve as the reactive group or as a point of attachment for a reporter tag via click chemistry. ljmu.ac.uk

For instance, a probe could be synthesized where the diethylamine moiety is modified to selectively interact with a metal catalyst, and the alkyne is functionalized with a fluorescent dye. This would allow for the visualization of the catalyst's distribution and activity within a material. The design and synthesis of fluorescence-labeled analogs as chemical probes is a common strategy. mdpi.com Similarly, the development of clickable photoaffinity probes based on related scaffolds has been reported. unimi.it

The synthesis of these probes would follow established synthetic routes, leveraging the functionalization strategies discussed in the previous sections. The key is to incorporate a reporter group without significantly altering the inherent chemical properties of the parent molecule that are being probed.

Advanced Spectroscopic and Analytical Methodological Developments for Its Study

Application of Advanced NMR Techniques for In-Situ Reaction Monitoring and Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the study of Diethylaminopropyne formate (B1220265), providing detailed atomic-level information. researchgate.net Advanced NMR methods, particularly those that allow for in-situ monitoring, offer profound insights into the dynamics of its synthesis and its precise molecular architecture. researchgate.netnumberanalytics.com

Detailed Research Findings: In-situ NMR monitoring allows chemists to track the progress of the reaction that forms Diethylaminopropyne formate in real-time directly within the NMR spectrometer. magritek.com By setting up experiments in a continuous flow mode or using rapid injection techniques, kinetic data can be acquired, and reaction endpoints can be accurately determined. researchgate.netbeilstein-journals.org For instance, monitoring the reaction between diethylpropyneamine and formic acid would involve observing the disappearance of reactant signals and the concurrent appearance of the signals corresponding to the this compound salt. This is particularly useful for optimizing reaction conditions such as temperature, concentration, and catalyst loading. nih.govacs.org The formation of key intermediates, such as acetyl ammonium (B1175870) ions in certain amine-catalyzed reactions, can be detected, which is vital for unraveling the reaction mechanism. nih.govacs.org

For detailed structural assignment, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D ¹H and ¹³C NMR spectra provide primary information on the chemical environment of the hydrogen and carbon atoms. 2D techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This suite of experiments unequivocally confirms the connectivity of the diethylamino group, the propyne (B1212725) moiety, and the formate counter-ion.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to a standard reference.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Correlation |

| Formate C-H | ¹H | 8.0 - 8.5 | Singlet |

| Formate C =O | ¹³C | 160 - 165 | - |

| Alkyne ≡C-H | ¹H | 2.5 - 3.0 | Triplet (coupled to CH₂) |

| C ≡C-H | ¹³C | 70 - 75 | - |

| -C≡C -H | ¹³C | 80 - 85 | - |

| N-C H₂-C≡ | ¹H | 3.5 - 4.0 | Doublet (coupled to ≡CH) |

| N-C H₂-C≡ | ¹³C | 40 - 45 | - |

| N-CH₂-C H₃ | ¹H | 2.6 - 2.9 | Quartet |

| N-C H₂-CH₃ | ¹³C | 45 - 50 | - |

| N-CH₂-C H₃ | ¹H | 1.1 - 1.4 | Triplet |

| N-CH₂-C H₃ | ¹³C | 10 - 15 | - |

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the exact elemental composition of molecules and for identifying trace-level impurities. sterlingpharmasolutions.comresearchgate.net Its high sensitivity and specificity make it invaluable for investigating the synthesis of this compound. researchgate.net

Detailed Research Findings: HRMS, often coupled with liquid chromatography (LC-HRMS), provides precise mass measurements to within a few parts per million (ppm). resolvemass.canih.gov This accuracy allows for the unambiguous determination of the elemental formula of the this compound cation and any associated fragments or impurities. For mechanistic elucidation, LC-HRMS can be used to analyze reaction aliquots over time to detect and identify transient intermediates and byproducts. mdpi.comnih.gov By understanding the full spectrum of species present during the reaction, a detailed mechanistic pathway can be constructed. For example, the presence of oligomeric species or products from side reactions can be identified, providing a more complete picture of the chemical transformation. nih.gov

Impurity profiling is a critical application of HRMS in pharmaceutical and chemical research. sterlingpharmasolutions.comresolvemass.ca The growing complexity of chemical synthesis necessitates powerful analytical tools to detect and characterize unwanted substances. sterlingpharmasolutions.com LC-HRMS can separate impurities from the main compound and provide their exact masses, which is the first step in structural identification. resolvemass.ca Tandem mass spectrometry (MS/MS) experiments can then be performed, where the impurity ion is isolated and fragmented to yield structural information, aiding in its definitive identification. sterlingpharmasolutions.com This is crucial for ensuring the quality and purity of the final compound.

Table 2: Potential Impurities in this compound Synthesis and Their Theoretical Exact Masses

| Compound Name | Chemical Formula | Potential Origin | Theoretical Exact Mass (m/z) [M+H]⁺ |

| Diethylaminopropyne | C₇H₁₃N | Unreacted starting material | 112.1121 |

| Diethylamine (B46881) | C₄H₁₁N | Reagent impurity / byproduct | 74.0964 |

| 3-(diethylamino)prop-2-en-1-ol | C₇H₁₅NO | Hydration of alkyne | 130.1226 |

| N,N,N',N'-tetraethyl-2-butyne-1,4-diamine | C₁₂H₂₄N₂ | Dimerization byproduct | 197.2012 |

Advanced Vibrational Spectroscopy (IR, Raman) for Conformational Studies and Reaction Progress

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. azooptics.com These methods are highly sensitive to the specific functional groups within a molecule and their local environment, making them powerful tools for structural analysis and reaction monitoring. azooptics.comiitm.ac.in

Detailed Research Findings: The alkyne group (C≡C) in this compound provides a particularly useful spectroscopic handle. The C≡C stretching vibration gives rise to a sharp and intense signal in a relatively "silent" region of the Raman spectrum, typically around 2100-2200 cm⁻¹. nih.govrsc.orgnih.gov This peak is often weak in the IR spectrum for internal alkynes but can be more prominent for terminal alkynes. The intensity and exact frequency of this band can be used to monitor the progress of reactions involving the alkyne moiety. nih.gov Furthermore, the alkyne stretching frequency is sensitive to its electronic environment, a phenomenon known as solvatochromism. nih.govacs.org This sensitivity can be exploited to study intermolecular interactions, such as hydrogen bonding, and to gain insights into the conformational state of the molecule in different environments.

The formate anion also has distinct vibrational signatures, most notably the strong asymmetric and symmetric carboxylate (COO⁻) stretching modes in the IR spectrum. The diethylamino group contributes various C-H and C-N stretching and bending modes. By analyzing the full vibrational spectrum, a comprehensive picture of the molecule's functional groups can be obtained. Changes in peak positions or the appearance of new peaks can indicate conformational changes or the formation of different polymorphic forms in the solid state.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| Alkyne (C≡C) | Stretch | Raman | 2100 - 2150 | Strong, Sharp |

| Terminal Alkyne (≡C-H) | Stretch | IR / Raman | 3250 - 3350 | Medium, Sharp |

| Formate (COO⁻) | Asymmetric Stretch | IR | 1550 - 1610 | Strong |

| Formate (COO⁻) | Symmetric Stretch | IR | 1300 - 1420 | Medium |

| Amine (C-N) | Stretch | IR / Raman | 1020 - 1250 | Medium |

| Alkane (C-H) | Stretch | IR / Raman | 2850 - 3000 | Strong |

X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govwikipedia.org It provides precise data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's structure in the solid state. wikipedia.org

Detailed Research Findings: While obtaining a single crystal of this compound itself might be challenging, the technique is exceptionally powerful for studying its derivatives and coordination complexes. Propargylamines are known to act as ligands, coordinating to metal centers through the nitrogen atom and/or the alkyne π-system. researchgate.netacs.org Synthesizing a metal complex of Diethylaminopropyne and determining its crystal structure would provide invaluable information. nih.govmdpi.com